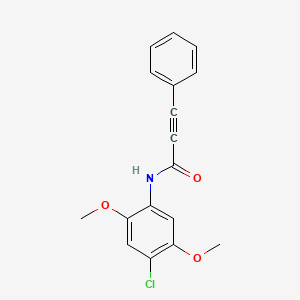
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate, also known as OIETCD, is a chemical compound used in scientific research. It is a carbamate derivative that has been shown to have potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit enzymes and signaling pathways, and its relatively simple synthesis method. The limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.
Orientations Futures
Future research on 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate could focus on further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic effects in other diseases. Additionally, research could focus on developing derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate involves the reaction of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with carbon disulfide and morpholine. The resulting product is then treated with ethyl chloroformate to form this compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)ethyl morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14-13-4-2-1-3-12(13)11-17(14)7-10-21-15(20)16-5-8-19-9-6-16/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFXWLTJNTOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCCN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol](/img/structure/B5406313.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B5406323.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406331.png)

![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5406353.png)


![N-[1-(4-methylbenzyl)cyclopropyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5406359.png)
![3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406365.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5406379.png)

![(3S)-1-[1-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-benzimidazol-2-yl]-3-pyrrolidinol](/img/structure/B5406390.png)
![N-[4-({5-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5406404.png)
